molecular formula C23H26N4O4 B14905461 (4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14905461
M. Wt: 422.5 g/mol
InChI Key: DQIPYIBAVXSLSG-LFVJCYFKSA-N
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Description

2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core substituted with methoxyphenyl and morpholinoimino groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyrazolone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diphenyl-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one
  • 2,5-Bis(4-chlorophenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one
  • 2,5-Bis(4-methoxyphenyl)-4-(1-(piperidinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both methoxyphenyl and morpholinoimino groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

2,5-bis(4-methoxyphenyl)-4-[(E)-C-methyl-N-morpholin-4-ylcarbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C23H26N4O4/c1-16(24-26-12-14-31-15-13-26)21-22(17-4-8-19(29-2)9-5-17)25-27(23(21)28)18-6-10-20(30-3)11-7-18/h4-11,25H,12-15H2,1-3H3/b24-16+

InChI Key

DQIPYIBAVXSLSG-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\N1CCOCC1)/C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CC(=NN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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